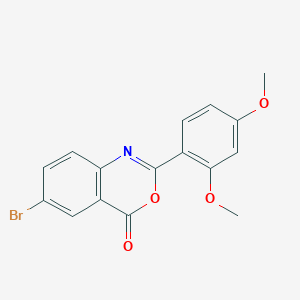![molecular formula C23H31N5O2S B12461486 4,4-dimethyl-8-morpholin-4-yl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B12461486.png)
4,4-dimethyl-8-morpholin-4-yl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-dimethyl-8-morpholin-4-yl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique tetracyclic structure
準備方法
The synthesis of 4,4-dimethyl-8-morpholin-4-yl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the Tetracyclic Core: The initial step involves the construction of the tetracyclic core through a series of cyclization reactions. This can be achieved using a combination of condensation and cycloaddition reactions under controlled conditions.
Functional Group Introduction: Subsequent steps involve the introduction of the morpholine, thia, and oxa groups through nucleophilic substitution and addition reactions. These steps require specific reagents and catalysts to ensure high yield and selectivity.
Final Assembly: The final step involves the coupling of the pentyl group to the core structure, typically through a palladium-catalyzed cross-coupling reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure scalability, cost-effectiveness, and environmental sustainability.
化学反応の分析
4,4-dimethyl-8-morpholin-4-yl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thia and morpholine groups, leading to the formation of sulfoxides and N-oxides, respectively.
Reduction: Reduction reactions can target the oxa and thia groups, converting them into alcohols and thiols.
Addition: The compound can participate in addition reactions, particularly at the double bonds within the tetracyclic core.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
科学的研究の応用
4,4-dimethyl-8-morpholin-4-yl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine has a wide range of scientific research applications:
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Its potential biological activity, including antimicrobial and anticancer properties, makes it a candidate for drug discovery and development.
Medicine: The compound’s ability to interact with specific molecular targets could lead to the development of new therapeutic agents for various diseases.
Industry: Its chemical stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4,4-dimethyl-8-morpholin-4-yl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Compared to other similar compounds, 4,4-dimethyl-8-morpholin-4-yl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine stands out due to its unique tetracyclic structure and the presence of multiple functional groups. Similar compounds include:
- 4,4-dimethyl-8-(4-morpholinyl)-N-prop-2-enyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
- 4,4-dimethyl-8-(4-morpholinyl)-N,N-dipropyl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
特性
分子式 |
C23H31N5O2S |
|---|---|
分子量 |
441.6 g/mol |
IUPAC名 |
4,4-dimethyl-8-morpholin-4-yl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C23H31N5O2S/c1-4-5-6-7-24-20-19-18(25-14-26-20)17-15-12-23(2,3)30-13-16(15)21(27-22(17)31-19)28-8-10-29-11-9-28/h14H,4-13H2,1-3H3,(H,24,25,26) |
InChIキー |
HHBXXJRWUPHXBP-UHFFFAOYSA-N |
正規SMILES |
CCCCCNC1=NC=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate](/img/structure/B12461404.png)
![4-nitrobenzyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate](/img/structure/B12461405.png)
![N-[4-(4-methyl-5-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12461411.png)

![N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B12461427.png)
![2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)-N-cyclohexylbenzamide](/img/structure/B12461432.png)
![Ethyl 4-[({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12461433.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanamide](/img/structure/B12461437.png)

![5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B12461445.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12461455.png)
![2-[2-[2-[[2-[[5-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-iminopropyl]pyrimidine-4-carbonyl]amino]-6-[(2S,3R,4R,5S,6S)-2-[(3R,4R,5S)-4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-hydroxy-6-(1H-imidazol-5-yl)-2-methyl-4-oxohexanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B12461458.png)
![N-[(4-hydroxyphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B12461472.png)

